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Compound of Interest

4-(4-Bromophenoxy)pyridine-2-
Compound Name:

carboxylic acid
CAS No.: 1094408-46-4

Cat. No.: B2670269

Get Quote

Executive Summary

The 4-phenoxypyridine scaffold represents a privileged structure in medicinal chemistry and
agrochemical design. Its versatility stems from its ability to function as a bioisostere of the
diphenyl ether moiety, offering distinct electronic properties and solubility profiles.

This guide focuses on the Structure-Activity Relationship (SAR) of these derivatives, primarily
targeting c-Met kinase inhibition for oncology applications, while acknowledging their parallel
utility as Phytoene Desaturase (PDS) inhibitors in agrochemistry.

Key Takeaways:

» Pharmacophore: The ether linkage provides a critical "kink" geometry allowing the terminal
phenyl ring to access deep hydrophobic pockets in kinase domains.

» Electronic Tuning: Electron-withdrawing groups (EWGSs) on the terminal phenyl ring
significantly enhance potency (IC
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<10 nM).

» Hinge Binding: Functionalization at the pyridine 2-position (e.g., with semicarbazones or urea
moieties) is essential for ATP-competitive binding.

The Core Scaffold & Chemical Space

The 4-phenoxypyridine core consists of three distinct regions available for optimization.
Understanding the interplay between these regions is critical for rational drug design.

Structural Zones

e Zone A (Terminal Phenyl Ring): The hydrophobic tail. Modulates metabolic stability and
hydrophobic interactions.

e Zone B (The Bridge): The -O- linkage. Controls the dihedral angle between rings.

e Zone C (Pyridine Core & Linker): The polar head. Facilitates hydrogen bonding with the
kinase hinge region (e.g., Met1160 in c-Met).

Synthesis Workflow (General Protocol)

The construction of this scaffold typically relies on Nucleophilic Aromatic Substitution (
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Figure 1: General synthetic route for 4-phenoxypyridine derivatives via S_NAr coupling.

SAR Deep Dive: c-Met Kinase Inhibition[1]
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The c-Met receptor tyrosine kinase is a high-value target for non-small cell lung cancer
(NSCLC) and gastric cancer. 4-phenoxypyridine derivatives act as Type Il inhibitors, binding to
the inactive DFG-out conformation of the kinase.

Zone A: The Terminal Phenyl Ring[2][3][4]

o Observation: Substitution at the para-position with EWGs is superior to electron-donating
groups (EDGS).

e Mechanistic Rationale: Halogens (F, Cl) or

groups enhance lipophilicity (

), improving membrane permeability. More importantly, they occupy the hydrophobic
"selectivity pocket" adjacent to the ATP binding site.

o Data Insight:
o Unsubstituted phenyl:
o 4-F phenyl:
o 4-Cl phenyl:

Zone B: The Ether Bridge

o Observation: Replacing Oxygen with Sulfur (thioether) or NH (amine) generally reduces
potency.

o Causality: The C-O-C bond angle (

) locks the molecule into a conformation that perfectly matches the distance between the
hinge region and the hydrophobic back pocket. The C-S-C angle is too acute, and C-NH-C is
too flexible, resulting in a significant entropic penalty upon binding.

Zone C: The Pyridine "Head" & Linker

This is the most sensitive region. The pyridine nitrogen often acts as a solvent-exposed
acceptor, but the substituent at position 2 drives the affinity.
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e High Potency Motifs: Semicarbazones, acylthioureas, and 3-o0x0-3,4-dihydroquinoxaline
moieties.

« Interaction: These groups form a bidentate hydrogen bond network with the backbone
residues of the kinase hinge (specifically Pro1158 and Met1160 in c-Met).

Comparative Potency Table

Data aggregated from recent high-impact studies (e.g., compounds 23w, 24).

Zone A (Phenyl Zone C c-Met IC50 Cell Line IC50
Compound ID .

Sub) (Linker/Head) (nM) (A549)
Ref-1 (Foretinib) -- -- 2.53 -
Cmpd-24 4-Cl Semicarbazone 93.0 0.67

Quinoxaline-2-
Cmpd-23v 4-F ] 2.31 --
carboxamide

uinoxaline-2-
Cmpd-23w 4-Cl Q _ 1.91 1.57
carboxamide

Cmpd-28 4-Me Semicarbazone > 1000 >10

Analysis: Note the drastic potency shift between Cmpd-24 (Semicarbazone) and Cmpd-23w
(Quinoxaline). The rigid bicyclic quinoxaline locks the H-bond donors in a planar orientation,

minimizing the entropy loss upon binding.

Mechanistic Context: The Signaling Cascade

To understand the downstream effects of these inhibitors, one must visualize the c-Met
pathway. Inhibition at the receptor level blocks two major survival pathways: PI3K/AKT and
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Figure 2: c-Met signaling cascade showing the upstream blockade point of 4-phenoxypyridine
derivatives.
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Experimental Protocols (Self-Validating Systems)

A. Synthesis of 4-(4-chlorophenoxy)picolinamide (Key
Intermediate)

Rationale: This protocol establishes the core ether linkage with high yield.
» Reagents: 4-chloropicolinamide (1.0 eq), 4-chlorophenol (1.2 eq), Anhydrous

(2.0 eq), DMF (Solvent).

e Procedure:
o Dissolve 4-chlorophenol in DMF under

atmosphere.

o Add

and stir at RT for 30 min (Deprotonation phase - color change often observed).

o Add 4-chloropicolinamide.
o Heat to 110°C for 6-8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:2).
» Validation: Reaction is complete when the starting pyridine spot (

) disappears.

o Workup: Pour into ice water. The product precipitates as a solid. Filter, wash with water, and
recrystallize from ethanol.

e QC Check:

NMR must show the disappearance of the phenol -OH peak (

ppm) and the characteristic pyridine doublets.

B. In Vitro c-Met Kinase Assay (HTRF Method)
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Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) minimizes false positives from
fluorescent compounds.

o Components: Recombinant c-Met kinase, Biotinylated poly(Glu, Tyr) substrate, ATP (
concentration), Test compounds.
o Steps:
o Incubate enzyme + compound for 15 min (allows for slow-binding kinetics).
o Add ATP + Substrate. Incubate 60 min at RT.
o Add Detection Reagents:
-cryptate labeled anti-phosphotyrosine antibody + XL665-labeled streptavidin.
e Readout: Measure FRET signal (Ratio 665nm/620nm).
o Control: Staurosporine or Foretinib as positive control. Z-factor must be > 0.5 for valid data.

Agrochemical Parallel (Bioisosterism)

While this guide focuses on oncology, it is crucial to note that 4-phenoxypyridine derivatives are
bioisosteres of Diflufenican, a commercial herbicide.

o Target: Phytoene Desaturase (PDS).[1]

o SAR Divergence: For herbicidal activity, the pyridine 3-carboxamide (nicotinamide) motif is
often preferred over the 2-substituted patterns used in kinase inhibitors. This demonstrates
how regiospecificity alters the biological target profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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